2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromenes.
Scientific Research Applications
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromenes: Compounds with similar chromene structures.
Flavonoids: Naturally occurring compounds with similar biological activities.
Coumarins: Compounds with similar structural motifs and biological properties.
Uniqueness
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenes, flavonoids, and coumarins.
Properties
CAS No. |
302553-70-4 |
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Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4g/mol |
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-15-7-6-12(8-16(15)25-4)18-13(11-22)20(23)27-17-10-21(2,3)9-14(24)19(17)18/h6-8,18H,5,9-10,23H2,1-4H3 |
InChI Key |
UKRUJPZKGPNGNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OC |
Origin of Product |
United States |
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